1-(Bromomethyl)-3,7,9-trioxabicyclo[3.3.1]nonane
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Overview
Description
1-(Bromomethyl)-3,7,9-trioxabicyclo[331]nonane is a bicyclic compound that features a unique structure with three oxygen atoms and a bromomethyl group
Preparation Methods
The synthesis of 1-(Bromomethyl)-3,7,9-trioxabicyclo[3.3.1]nonane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable diol with a brominating agent in the presence of a base. The reaction conditions often require careful control of temperature and solvent to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
1-(Bromomethyl)-3,7,9-trioxabicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Cyclization Reactions: The presence of the trioxabicyclo structure allows for potential cyclization reactions with other reagents.
Scientific Research Applications
1-(Bromomethyl)-3,7,9-trioxabicyclo[3.3.1]nonane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Material Science: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-3,7,9-trioxabicyclo[3.3.1]nonane involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The trioxabicyclo structure may also interact with specific enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
1-(Bromomethyl)-3,7,9-trioxabicyclo[3.3.1]nonane can be compared with other similar compounds, such as:
9-Borabicyclo[3.3.1]nonane: Known for its use in hydroboration reactions.
9-Oxa-3,7-dithiabicyclo[3.3.1]nonane: Features sulfur atoms in the bicyclic structure.
3-Bromo-7-bromomethyl-3-borabicyclo[3.3.1]nonane: Contains boron and bromine atoms, used in various synthetic applications.
These comparisons highlight the unique features of 1-(Bromomethyl)-3,7,9-trioxabicyclo[33
Properties
CAS No. |
2913413-18-8 |
---|---|
Molecular Formula |
C7H11BrO3 |
Molecular Weight |
223.06 g/mol |
IUPAC Name |
1-(bromomethyl)-3,7,9-trioxabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C7H11BrO3/c8-3-7-4-9-1-6(11-7)2-10-5-7/h6H,1-5H2 |
InChI Key |
MTORTDILTUXBMS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2COCC(O2)(CO1)CBr |
Origin of Product |
United States |
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